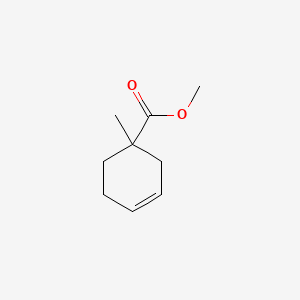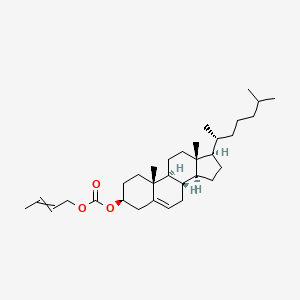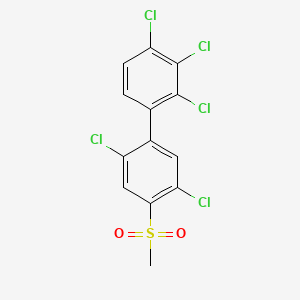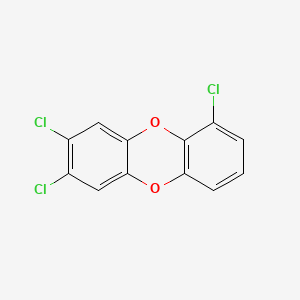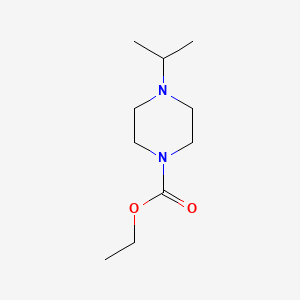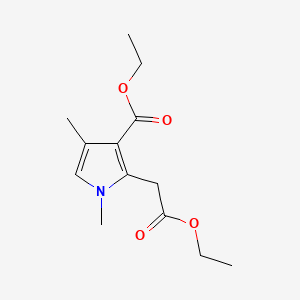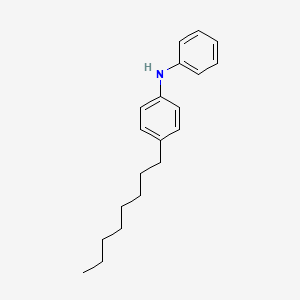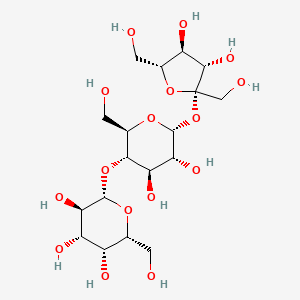
ラクトースクロース
説明
Lactosucrose is a rare trisaccharide formed from sucrose and lactose by enzymatic transglycosylation . It is a type of indigestible carbohydrate with a good prebiotic effect .
Synthesis Analysis
Lactosucrose biosynthesis is efficiently carried out by a purified levansucrase from Leuconostoc mesenteroides B-512 . A recombinant levansucrase from Brenneria goodwinii has also been used for lactosucrose production . The recombinant levansucrase showed efficiency in the lactosucrose production by transfructosylation from sucrose and lactose .
Molecular Structure Analysis
Lactosucrose has a formula of C18H32O16 . It is a trisaccharide composed of one D-galactose, one D-glucose, and one D-fructose units .
Chemical Reactions Analysis
The production of lactosucrose involves the process of transfructosylation from sucrose and lactose . The recombinant levansucrase could effectively and exclusively catalyze the formation of lactosucrose .
科学的研究の応用
プレバイオティック機能
ラクトースクロースは、プレバイオティック機能が確認されている、消化されないトリサッカライドの一種です . プレバイオティックとして、有益な腸内細菌の増殖を促進し、健康な腸内微生物叢の維持に貢献します .
腸内細菌叢の改善
ラクトースクロースは、腸内細菌叢を改善することができます . 腸内の有益な細菌のバランスを維持するのに役立ち、消化器系の健康に不可欠です .
カルシウム吸収促進
研究によると、ラクトースクロースはカルシウムの吸収を促進することが示されています . これは、骨の健康、特に骨粗鬆症のリスクのある人々にとって有益です .
脂肪蓄積と肥満の抑制
ラクトースクロースは、脂肪蓄積と肥満を抑制することが判明しています . これは、体重管理と肥満予防のための潜在的な成分となります .
酵素生産
ラクトースクロースは、微生物発酵と酵素生産を通じて生物学的に生産することができます . スクロースとラクトースからラクトースクロースを生成する際に重要な役割を果たす酵素には、レバンサクラーゼ、β-フルクトフラノシダーゼ、β-ガラクトシダーゼなどがあります .
食品産業における応用
ラクトースクロースは、重要な食品成分として広く使用されています . また、日本では特定保健用食品(FOSHU)として承認されています . β-フルクトフラノシダーゼとグルコースオキシダーゼの共固定化は、低コストでラクトースクロースの生産を改善することが判明しており、食品産業におけるラクトースクロースの連続生産に利用できます .
高い安定性と再利用性
β-フルクトフラノシダーゼとグルコースオキシダーゼの共固定化は、ラクトースクロースの安定性と再利用性を向上させることが判明しています . これは、食品産業におけるラクトースクロースの連続生産のための費用対効果の高い選択肢となります .
作用機序
Target of Action
Lactosucrose, also known as Galactosucrose, is a trisaccharide formed from lactose and sucrose by enzymatic transglycosylation . The primary targets of Lactosucrose are the gut microbiota, specifically the beneficial bacteria such as Lactobacilli and Bifidobacteria .
Mode of Action
Lactosucrose acts as a prebiotic, promoting the growth of beneficial bacteria in the gut . It is an indigestible carbohydrate, meaning it passes through the stomach and small intestine without being digested or absorbed in significant amounts . Once it reaches the colon, it is fermented by the intestinal microbiota . This fermentation process promotes the growth of bacteria that can use lactosucrose as an energy source .
Biochemical Pathways
The biochemical pathway of lactosucrose involves the enzymatic transglycosylation of lactose and sucrose . This process can be catalyzed by β-fructofuranosidase from Arthrobacter sp. K-1 or a range of levansucrases, or through transgalactosylation by β-galactosidase from Bacillus circulans . The fermentation of lactosucrose by gut microbiota results in the production of short-chain fatty acids and lactic acid, which lower the pH of the colon .
Pharmacokinetics
Instead, it reaches the colon intact where it is fermented by the gut microbiota . This means that the bioavailability of lactosucrose is largely determined by the composition and activity of the gut microbiota.
Result of Action
The fermentation of lactosucrose by gut microbiota results in a modification of the intestinal microflora environment . This can enhance the IgA in the gut and suppress the systemic immune response . Moreover, lactosucrose has been found to have a potential immunoregulatory effect . It also promotes intestinal mineral absorption .
Action Environment
The action of lactosucrose is influenced by the environment within the gut, particularly the composition of the gut microbiota . A healthy gut microbiota is essential for the effective fermentation of lactosucrose and the promotion of beneficial bacteria . The efficacy and stability of lactosucrose can also be influenced by factors such as pH and the presence of other nutrients in the gut .
将来の方向性
The production of lactosucrose at industrial scale is expected to broaden in the near future . The thermostable β-fructofuranosidase from Arthrobacter sp. 10138 can be used for efficient synthesis of lactosucrose . This provides a good start point for the industrial production of lactosucrose in the future .
生化学分析
Biochemical Properties
Lactosucrose plays a significant role in biochemical reactions, particularly in the gut microbiota. It is produced through transfructosylation by β-fructofuranosidase from Arthrobacter sp. K-1 or through transgalactosylation by β-galactosidase from Bacillus circulans . Lactosucrose interacts with various enzymes, including β-fructofuranosidase and β-galactosidase, facilitating its formation. Additionally, lactosucrose has been found to modify the intestinal microflora environment, enhancing the production of immunoglobulin A in the gut and suppressing the systemic immune response .
Cellular Effects
Lactosucrose has notable effects on various cell types and cellular processes. It influences cell function by modifying the gut microbiota, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. Lactosucrose supplementation has been shown to induce the production of interleukin-10 by intestinal cells, which plays a role in immunoregulation . Furthermore, lactosucrose has been observed to suppress the production of immunoglobulin E in mice, indicating its potential in preventing allergic responses .
Molecular Mechanism
At the molecular level, lactosucrose exerts its effects through binding interactions with specific biomolecules. It interacts with enzymes such as β-fructofuranosidase and β-galactosidase, facilitating its formation from lactose and sucrose . Lactosucrose also influences gene expression by modulating the production of cytokines like interleukin-10, which has immunoregulatory effects . These interactions highlight the complex molecular mechanisms through which lactosucrose impacts cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lactosucrose have been observed to change over time. Lactosucrose is stable under various conditions, but its degradation can occur depending on the environmental factors. Long-term studies have shown that lactosucrose supplementation can lead to sustained changes in the gut microbiota and immune responses
Dosage Effects in Animal Models
The effects of lactosucrose vary with different dosages in animal models. Studies have shown that lactosucrose supplementation in mice leads to dose-dependent suppression of immunoglobulin E production . Higher doses of lactosucrose have been associated with more pronounced immunoregulatory effects, while excessive doses may lead to adverse effects such as gastrointestinal discomfort . Understanding the dosage effects is essential for optimizing the use of lactosucrose in therapeutic applications.
Metabolic Pathways
Lactosucrose is involved in several metabolic pathways, particularly in the gut microbiota. It is metabolized by specific enzymes, including β-fructofuranosidase and β-galactosidase, which facilitate its formation and breakdown . Lactosucrose also affects metabolic flux by promoting the growth of beneficial gut bacteria, which in turn influences the levels of various metabolites . These interactions highlight the importance of lactosucrose in maintaining gut health and metabolic balance.
Transport and Distribution
Within cells and tissues, lactosucrose is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the intestinal cells, facilitating its absorption and distribution throughout the body . Lactosucrose’s localization and accumulation in the gut play a crucial role in its prebiotic effects and its ability to modulate the gut microbiota .
Subcellular Localization
Lactosucrose’s subcellular localization is primarily within the intestinal cells, where it exerts its prebiotic effects. It is directed to specific compartments within the cells through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how lactosucrose influences cellular functions and contributes to overall gut health.
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-UPLOTWCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87419-56-5 | |
| Record name | Galactosucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does lactosucrose exert its prebiotic effects?
A1: Lactosucrose, being indigestible by human enzymes, reaches the colon intact. [] Here, it acts as a substrate for beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. [, , , , , , ] This selective fermentation leads to several downstream effects:
* **Increased Bifidobacteria and Lactobacilli:** Lactosucrose promotes the growth of these beneficial bacteria, leading to a more favorable gut microbiota composition. [, , , , , , ] * **Suppression of Harmful Bacteria:** The growth of potentially harmful bacteria like Clostridium perfringens, Bacteroides, and Enterobacteriaceae is suppressed. [, , , ] * **Production of Short-Chain Fatty Acids (SCFAs):** Fermentation of lactosucrose yields SCFAs, primarily acetic acid and butyric acid, which act as energy sources for colonocytes and contribute to gut health. [, , ] * **Modulation of Gut Environment:** Lactosucrose consumption can lead to a decrease in fecal pH, potentially creating a less hospitable environment for pathogenic bacteria. [, , ]Q2: What is the molecular formula and weight of lactosucrose?
A2: Lactosucrose has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
Q3: Is there any spectroscopic data available for lactosucrose?
A3: While the provided research papers primarily focus on the biological effects of lactosucrose, its structural confirmation can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, ]
Q4: Is lactosucrose involved in any enzymatic reactions?
A5: Lactosucrose itself is not catalytically active. It's the product of an enzymatic transfructosylation reaction. [, , , ]
Q5: Have any computational studies been conducted on lactosucrose?
A5: The provided research primarily focuses on in vitro and in vivo studies. Computational approaches like molecular docking or molecular dynamics simulations could provide further insights into lactosucrose's interactions with enzymes and its behavior in biological systems.
Q6: How does the structure of lactosucrose contribute to its prebiotic activity?
A6: The specific linkage pattern of glucose, galactose, and fructose in lactosucrose determines its selectivity as a substrate for specific beneficial bacteria. Modifications to this structure could alter its fermentation profile and potentially impact its prebiotic effects.
Q7: How is lactosucrose absorbed and metabolized in the body?
A10: Lactosucrose is not absorbed in the small intestine due to the lack of necessary enzymes in humans. [, ] It reaches the colon intact, where it undergoes fermentation by the gut microbiota.
Q8: What are the key findings from in vitro and in vivo studies on lactosucrose?
A8:
- In vitro studies demonstrated that lactosucrose is selectively fermented by Bifidobacterium and Lactobacillus species. [, , ]
- Animal studies showed that dietary lactosucrose supplementation:
- Increased the population of Bifidobacterium in rats, cats, dogs, chickens, and fish. [, , , , ]
- Suppressed the growth of harmful bacteria in the gut. [, , , , ]
- Improved calcium absorption in growing rats. []
- Decreased hepatic and plasma lipid contents in red sea bream. []
- Protected against indomethacin-induced intestinal ulcers in rats. []
- Human studies demonstrated that lactosucrose consumption:
Q9: What are some alternatives to lactosucrose as prebiotics?
A9: Other prebiotics include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



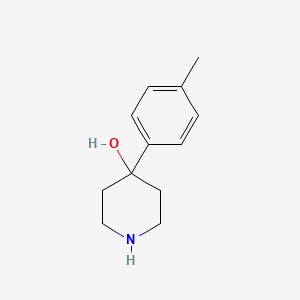

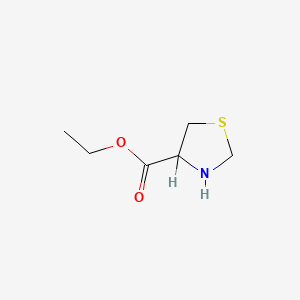
![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
